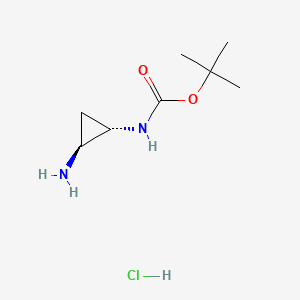

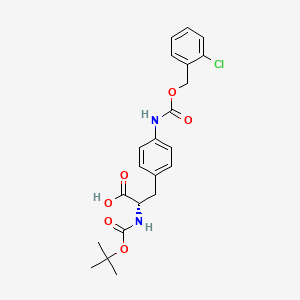

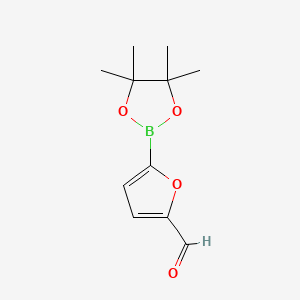

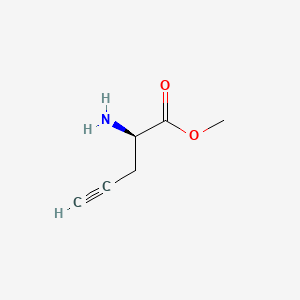

(R)-2-Amino-4-pentynoic acid, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-Amino-4-pentynoic acid, methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily found in biodiesel and are usually obtained from vegetable oils by transesterification . They are also used to produce detergents and biodiesel .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-4-pentynoic acid, methyl ester” can be complex. For instance, in the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to produce esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-4-pentynoic acid, methyl ester” can be analyzed using various techniques. For instance, the preparation of fatty acid methyl esters (FAMEs) for gas-liquid chromatography (GC) can be used for the analysis of various lipid samples, including fish oils, vegetable oils, and blood lipids .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Methyl-substituted Amino Acids : Esters of amino acids, similar to (R)-2-Amino-4-pentynoic acid, methyl ester, are used in the synthesis of methyl-substituted 4-aminomethyl-4-butanolides and 5-hydroxy-2-piperidones, showing their utility in producing complex molecular structures (Stanishevskii et al., 1975).

Formation of γ‐Fluorinated α‐Amino Acids : Such compounds are involved in the stereoselective synthesis of γ‐fluorinated α‐amino acids, highlighting their role in creating structurally diverse and biologically significant molecules (Laue et al., 2000).

Chiral Synthesis Applications : (R)-2-Amino-4-pentynoic acid, methyl ester, can be used in acyclic stereocontrolled synthesis processes, as demonstrated in the creation of (−)-detoxinine, an unusual amino acid (Ohfune & Nishio, 1984).

Derivative Formation in Organic Chemistry : This compound is also instrumental in the preparation of α,α‐disubstituted α‐amino acid derivatives, showing its versatility in complex organic synthesis (Mitani et al., 2008).

Use in Pesticide Synthesis : An application in the synthesis of pyrethroids pesticides is demonstrated, where related esters serve as intermediates (Chu-he, 2012).

Macrocycle and Peptide Synthesis : It aids in synthesizing macrocyclic structures like stephanotic acid methyl ester, which contains unusual beta-substituted alpha-amino acids (Bentley et al., 2006).

Enzymatic and Biological Applications

Enzymatic Resolution : (R)-2-Amino-4-pentynoic acid, methyl ester, and its derivatives are used in enzymatic resolution processes, such as the production of (R)-3-pentyn-2-ol from racemic esters, highlighting their role in biocatalysis (Ogawa et al., 1999).

Synthesis of Optically Active Amino Acids : They are crucial in the chemoenzymatic synthesis of optically active amino acids, demonstrating their importance in creating enantiomerically pure compounds (Andruszkiewicz et al., 1990).

Safety And Hazards

The safety data sheet for Fatty Acid Methyl Esters Standard Mixture indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of the catalytic hydrogenation of carboxylic acid derivatives, with a focus on improving the efficiency and sustainability of these processes .

Eigenschaften

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-pentynoic acid, methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.